![molecular formula C17H16N2OS B2978492 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081126-57-9](/img/structure/B2978492.png)
2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . These derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonistic Activities
- The synthesis and biological activity of benzimidazole derivatives bearing 1,3,4-oxadiazole rings have shown significant angiotensin II (AII) receptor antagonistic activities. These compounds, including 1,3,4-oxadiazole derivatives, demonstrated high affinity for the AT1 receptor and effectively inhibited the AII-induced pressor response (Kohara et al., 1996).
Anticonvulsant Agents
- A series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles were investigated for anticonvulsant activities. They showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. The involvement of benzodiazepine receptors in these effects was established (Zarghi et al., 2008).
Anticancer Evaluation
- Compounds incorporating the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their anticancer activity. Several derivatives demonstrated potent activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Angiogenic Activity
- Novel benzophenone appended oxadiazole derivatives showed significant anti-inflammatory activity and inhibited the proliferation of endothelial cells, indicating their potential in treating inflammatory mediated anti-angiogenic disorders (Puttaswamy et al., 2018).
Corrosion Inhibition Properties
- 1,3,4-oxadiazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic environments. They exhibit mixed-type inhibition behavior, suggesting their application in corrosion protection (Ammal et al., 2018).
Antimicrobial Activity
- Various derivatives of 1,3,4-oxadiazole, including those with benzothiazole and thiophene moieties, demonstrated potent antimicrobial activity against a range of pathogens, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the dissociation of NRF2 from its inhibitor, KEAP1, allowing NRF2 to translocate to the nucleus where it can stimulate the transcription of antioxidant response element (ARE)-driven genes .
Biochemical Pathways
The activation of NRF2 by this compound affects the NRF2-ARE pathway . This pathway is responsible for the regulation of cellular defense mechanisms against oxidative stress. Activation of NRF2 leads to the upregulation of various antioxidant and detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Result of Action
The activation of NRF2 by this compound results in the inhibition of inflammation in macrophages stimulated by lipopolysaccharide E. coli (LPSEc) . This suggests that the compound may have potential anti-inflammatory effects.
Propiedades
IUPAC Name |
2-benzyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12(7-3-1)10-16-18-19-17(20-16)14-11-21-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBICVRGOHYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.